molecular formula C21H25N3O4S B2776673 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428363-05-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2776673
CAS No.: 1428363-05-6
M. Wt: 415.51
InChI Key: CTADDBMWFNKDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-13-15-3-4-17-18(12-15)28-14-27-17)22-7-10-24-8-5-16(6-9-24)19-2-1-11-29-19/h1-4,11-12,16H,5-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTADDBMWFNKDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, with a molecular weight of approximately 438.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a thiophene-piperidine segment, which are critical for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, structure-activity relationship (SAR) studies have shown that modifications to the compound can influence its efficacy. Some derivatives have demonstrated IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer) cells.

Cell LineIC50 (nM)
CCRF-CEM328
MIA PaCa-2644

The precise mechanisms through which this compound exerts its anticancer effects are under investigation. Preliminary studies suggest that it may interact with enzymes or receptors involved in cancer cell proliferation and survival pathways. This interaction could lead to inhibition of tumor growth and metastasis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro. The results indicated that the compound's unique structural features enhance its interaction with biological targets involved in tumor progression.
  • Mechanistic Insights : Another research effort focused on elucidating the binding affinity of this compound to specific biological targets. The findings suggested a potential role in modulating pathways related to apoptosis and cell cycle regulation, which are crucial for cancer treatment strategies .

Q & A

Q. What are the key structural features and classification of this compound?

The compound is an oxalamide derivative featuring:

  • A benzo[d][1,3]dioxol-5-ylmethyl group (a methylene-linked benzodioxole moiety).
  • A piperidine ring substituted with a thiophen-2-yl group at the 4-position.
  • An oxalamide (-NHC(=O)C(=O)NH-) linker connecting the two substituents. It is classified as a heterocyclic compound (due to piperidine and thiophene) and a bioactive amide .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Preparation of the piperidine-thiophene intermediate via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling) .
  • Step 2 : Amidation of the benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride derivatives.
  • Step 3 : Coupling the two intermediates under inert atmospheres (N₂/Ar) using solvents like DCM or DMF, with bases (e.g., triethylamine) to neutralize HCl byproducts . Key optimization parameters include temperature (20–80°C), reaction time (12–48 hours), and purification via column chromatography .

Q. Which analytical techniques are used to confirm its structure and purity?

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon backbone .
  • IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC with UV detection for purity assessment (>95% typical) .

Q. What biological activities are associated with this compound?

Similar oxalamides exhibit:

  • Anticancer activity (e.g., apoptosis induction in prostate/leukemia cell lines via microtubule disruption) .
  • Neuromodulatory effects via interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors) .
  • Enzyme inhibition (e.g., kinases or metabolic enzymes) inferred from structural analogs .

Advanced Research Questions

Q. How can contradictions in reported biological data be resolved?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability (e.g., cell line-specific responses).
  • Purity differences in synthesized batches. Mitigation strategies:
  • Standardized protocols (e.g., MTT assays with controls for cytotoxicity).
  • Comparative studies using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for protein targets) .
  • Structural revalidation via X-ray crystallography to rule out conformational discrepancies .

Q. What methodologies are recommended for studying its structure-activity relationships (SAR)?

  • Substituent modification : Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess binding affinity changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .
  • Free-Wilson analysis to quantify contributions of individual moieties (e.g., benzodioxole vs. piperidine) to activity .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Degradation pathways : Hydrolysis of the oxalamide group in aqueous media (pH-dependent).
  • Recommended storage : Lyophilized at -20°C under inert atmosphere; solutions in anhydrous DMSO (stable for ≤6 months at -80°C) .
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., free amines or carboxylic acids) .

Q. What advanced techniques elucidate its mechanism of action?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • CRISPR-Cas9 knockouts of hypothesized targets (e.g., tubulin β-III) to validate functional pathways .

Q. What in vivo models are suitable for preclinical evaluation?

  • Xenograft models (e.g., LNCaP prostate cancer in nude mice) to assess tumor growth inhibition .
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Toxicity profiling : Histopathology of liver/kidney tissues and hematological parameters in rodent models .

Q. How can computational methods enhance research efficiency?

  • Molecular dynamics (MD) simulations to study conformational flexibility in physiological conditions .
  • QSAR models to predict ADMET properties (e.g., blood-brain barrier permeability) .
  • Density functional theory (DFT) to calculate reactive sites for derivatization .

Methodological Notes

  • Controlled synthesis : Use Schlenk lines for oxygen/moisture-sensitive steps to prevent side reactions .
  • Data validation : Cross-reference NMR assignments with predicted spectra (e.g., using ACD/Labs or MestReNova) .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility and ethical standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.